

# Atto 465 in Super-Resolution Microscopy: A Comparative Guide for STORM/PALM

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For researchers, scientists, and drug development professionals venturing into super-resolution microscopy, the choice of fluorophore is paramount to achieving high-quality results. This guide provides a comprehensive comparison of Atto 465's performance for Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), alongside established alternative dyes. While direct, quantitative data for Atto 465 in a STORM/PALM context is limited in published literature, this guide will evaluate its potential based on its known photophysical properties in comparison to well-characterized fluorophores.

#### Atto 465: An Overview

Atto 465 is a fluorescent dye derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and good photostability.[1][2][3][4] These characteristics are desirable for many fluorescence microscopy applications. Notably, it exhibits a large Stokes shift and a high triplet quantum yield, which can be indicative of the blinking behavior essential for STORM.[1] Furthermore, a derivative, Atto 465-p, has been shown to undergo photoconversion, a property that can be exploited in PALM-like imaging. However, to date, its performance in STORM/PALM has not been extensively characterized.

## Quantitative Comparison of Photophysical Properties

To assess the potential of Atto 465 for STORM/PALM, its fundamental photophysical properties are compared with those of dyes well-established in the field: Atto 488, Alexa Fluor 488, and



Cy3B. The key parameters for super-resolution imaging include a high extinction coefficient, high fluorescence quantum yield, and, critically for STORM, a high photon yield per switching event, a low on-off duty cycle, and a large number of switching cycles.

Property	Atto 465	Atto 488	Alexa Fluor 488	СуЗВ
Absorption Max (nm)	453	501	495	559
Emission Max (nm)	508	523	519	570
Extinction Coefficient (M <sup>-1</sup> cm <sup>-1</sup> )	75,000	90,000	73,000	130,000
Fluorescence Quantum Yield	0.75	0.80	0.92	0.67
Photon Yield per Switching Event	Not Reported	~1341 (in MEA/OS)	~1193 (in MEA/OS)	~1365 (in MEA/OS)
On-Off Duty Cycle	Not Reported	Low	Low	Low
Number of Switching Cycles	Not Reported	High	High	High

Data for Atto 488, Alexa Fluor 488, and Cy3B are sourced from comprehensive dye comparison studies for STORM. It is important to note that blinking properties are highly dependent on the imaging buffer composition.

### **Experimental Protocols**

Detailed experimental protocols are crucial for successful super-resolution imaging. Below are established protocols for dyes commonly used in STORM, which can serve as a starting point for evaluating Atto 465.



## General dSTORM Protocol for Organic Dyes (e.g., Atto 488, Alexa Fluor 488)

This protocol is adapted from established methods for dSTORM imaging with thiol-containing imaging buffers.

- 1. Sample Preparation:
- Cell Culture and Fixation: Plate cells on high-precision coverslips. Fix with 3-4% paraformaldehyde and 0.1% glutaraldehyde in PBS for 10-15 minutes.
- Permeabilization: If labeling intracellular targets, permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
- Blocking: Block with a suitable blocking buffer (e.g., 3-5% BSA in PBS) for 1 hour.
- Immunolabeling: Incubate with primary antibodies, followed by secondary antibodies conjugated to the desired fluorophore (e.g., Atto 488 or Alexa Fluor 488).
- 2. Imaging Buffer Preparation (MEA/GLOX):
- Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl.
- Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose.
- GLOX Solution: Dissolve 14 mg glucose oxidase in 200  $\mu$ L of Buffer A and add 50  $\mu$ L of catalase solution (17 mg/mL).
- 1 M MEA Solution: Dissolve 77 mg of mercaptoethylamine (MEA) in 1 mL of 0.25 N HCl.
- Final Imaging Buffer: To 620  $\mu$ L of Buffer B, add 7  $\mu$ l of GLOX solution and 70  $\mu$ l of 1 M MEA solution. This buffer should be prepared fresh before imaging.
- 3. dSTORM Imaging:
- Mount the sample on the microscope.
- Replace the buffer with the imaging buffer.



- Use a high-power laser (e.g., 488 nm for Atto 488/Alexa Fluor 488) to drive the fluorophores into a dark state.
- A lower power activation laser (e.g., 405 nm) can be used to sparsely reactivate the fluorophores.
- Acquire a series of images (typically thousands of frames) at a high frame rate.
- Reconstruct the super-resolution image from the localized single-molecule emission events.

#### **Signaling Pathways and Experimental Workflows**

Visualizing the logical flow of a STORM experiment is essential for understanding the interplay of its components.

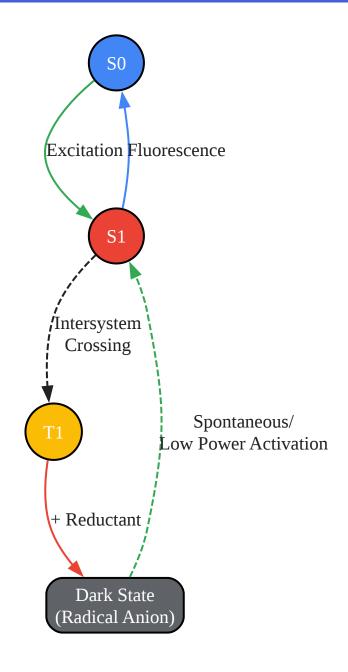


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A high-level workflow of a typical dSTORM experiment.

The photoswitching mechanism in dSTORM relies on the reversible shelving of fluorophores into a long-lived dark state, typically a radical anion state, facilitated by a reducing agent in the imaging buffer.





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Simplified Jablonski diagram illustrating the photoswitching mechanism in dSTORM.

#### **Conclusion and Recommendations**

Atto 465 possesses several favorable photophysical properties for fluorescence microscopy, including high brightness and photostability. Its high triplet state quantum yield suggests a propensity for blinking, which is a prerequisite for STORM. The photoconversion of its derivative, Atto 465-p, opens avenues for PALM-like applications. However, the lack of direct quantitative data on its photoswitching characteristics under typical STORM/PALM conditions



makes it difficult to definitively recommend it over well-established dyes like Atto 488, Alexa Fluor 488, and Cy3B.

For researchers interested in exploring new fluorophores in the blue-green spectral range, Atto 465 presents an intriguing candidate. We recommend a direct comparison of Atto 465 with a known performer like Atto 488 using the provided dSTORM protocol. Key metrics to evaluate would be the photon yield per switching event, the on-off duty cycle, the number of localization events before photobleaching, and the resulting localization precision and image resolution. Such a study would provide valuable data to the super-resolution community and clarify the role of Atto 465 in this advanced imaging modality.

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